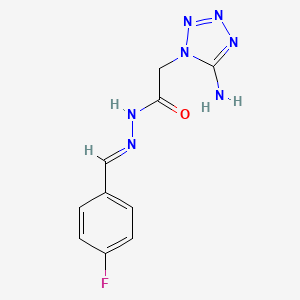

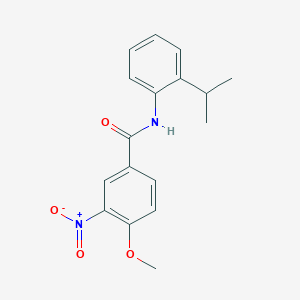

![molecular formula C17H19N5O2 B5549945 N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)

N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridines and related structures are of significant interest in the field of medicinal chemistry and material science due to their versatile biological activities and potential for diverse applications. The specific structure of N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide suggests its importance in the design of molecules with potentially unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves the cyclization of aminopyridines with suitable precursors. A notable method includes the iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols derived from aromatic aldehydes and ketones, leading to imidazo[1,2-a]pyridine-1-ylalkylalcohols as major products under certain conditions (Murai et al., 2012). This method illustrates the complex reactions involved in constructing the imidazo[1,2-a]pyridine scaffold.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including this compound, has been elucidated through spectroscopic methods and crystallography. For instance, the structure of a related compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and single crystal X-ray diffraction (Qin et al., 2019). These techniques are critical for verifying the successful synthesis and understanding the conformational preferences of these compounds.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives engage in various chemical reactions, reflecting their chemical properties. The multicomponent reactions involving imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates highlight the reactivity of the imidazo[1,2-a]pyridine core, leading to fully substituted furans (Pan et al., 2010). These reactions demonstrate the versatility of imidazo[1,2-a]pyridine derivatives in organic synthesis.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, including solubility, melting points, and crystal structures, are essential for their practical applications. The crystallography studies provide insights into the molecular packing, intermolecular interactions, and stability of these compounds. The density functional theory (DFT) calculations, as performed for 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, offer predictions about the electronic structure, which is crucial for understanding the physical properties (Qin et al., 2019).

科学的研究の応用

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their medicinal properties. For instance, modifications of the imidazo[1,2-a]pyrimidine structure have been explored to reduce metabolism mediated by aldehyde oxidase, which is crucial for developing effective drugs with better bioavailability (Linton et al., 2011). These compounds have shown potential in treating castration-resistant prostate cancer due to their ability to antagonize the androgen receptor effectively.

Organic Synthesis and Material Science

The imidazo[1,2-a]pyridine core is a versatile scaffold for developing various functional materials and synthetic methodologies. For example, the synthesis and biophysical characteristics of polyamides containing imidazo[1,2-a]pyridine units have been investigated for their ability to bind specific DNA sequences, controlling gene expression (Chavda et al., 2010). These studies suggest that such compounds could be potential medicinal agents for treating diseases, including cancer.

Antiviral and Antiulcer Applications

Research has also delved into the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents, demonstrating the scaffold's adaptability in designing compounds for various therapeutic areas (Starrett et al., 1989). Although these compounds did not show significant antisecretory activity, they exhibited cytoprotective properties, highlighting the potential for developing new therapeutic agents.

将来の方向性

The future directions for “N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide” and similar compounds could involve further exploration of their potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . More research could also be conducted to discover new synthetic routes and improve the existing ones .

特性

IUPAC Name |

N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c23-17(13-6-7-14-18-8-9-22(14)11-13)19-10-15-20-16(21-24-15)12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSNXKPGTOHDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NOC(=N2)CNC(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

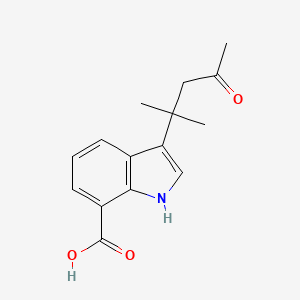

![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)

![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

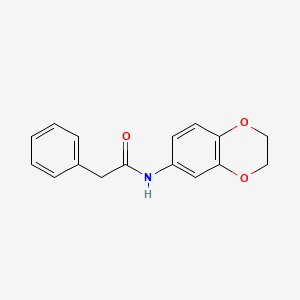

![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)

![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)

![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)

![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)

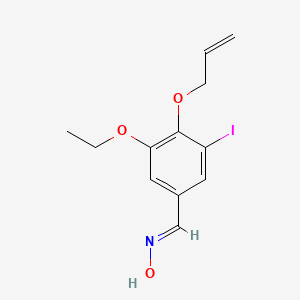

![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)